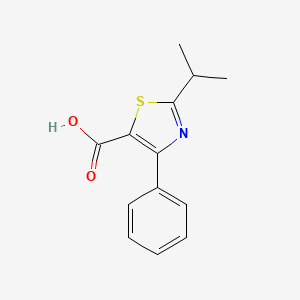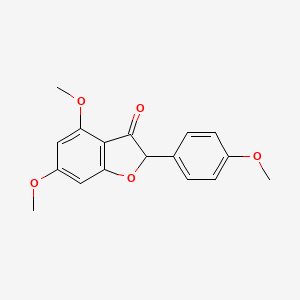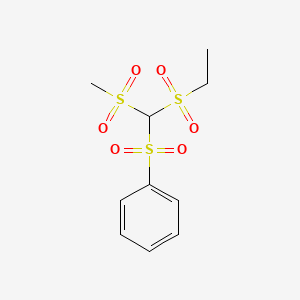
(((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene is a complex organic compound characterized by the presence of multiple sulfonyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of methanesulfonic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to achieve the sulfonation of benzene derivatives . The reaction conditions often include controlled temperatures and the use of aprotic solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of (((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene may involve large-scale sulfonation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is achieved through optimized reaction parameters and the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted benzene compounds with different functional groups.
Applications De Recherche Scientifique
(((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with various substrates, leading to the modification of molecular structures and the activation or inhibition of specific pathways. The exact molecular targets and pathways depend on the specific application and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylsulfonyl benzene: A simpler compound with a single sulfonyl group attached to the benzene ring.
1,2-Difluoro-4-(methylsulfonyl)benzene: Contains additional fluorine atoms, which alter its chemical properties.
1-(Bromomethyl)-3-(methylsulfonyl)benzene: Includes a bromomethyl group, providing different reactivity.
Uniqueness
(((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene is unique due to the presence of multiple sulfonyl groups, which enhance its reactivity and potential applications. The combination of ethylsulfonyl and methylsulfonyl groups provides distinct chemical properties that are not observed in simpler sulfonyl benzene derivatives.
Propriétés
Formule moléculaire |
C10H14O6S3 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
[ethylsulfonyl(methylsulfonyl)methyl]sulfonylbenzene |
InChI |
InChI=1S/C10H14O6S3/c1-3-18(13,14)10(17(2,11)12)19(15,16)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
Clé InChI |
ZPMYUGVDWCITLX-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C(S(=O)(=O)C)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


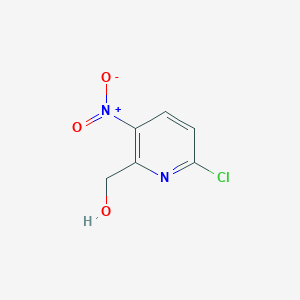
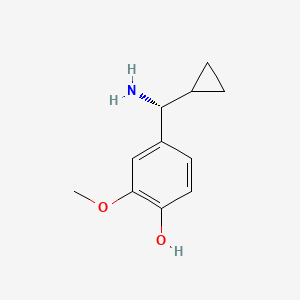
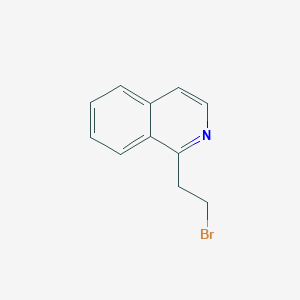
![1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12973119.png)
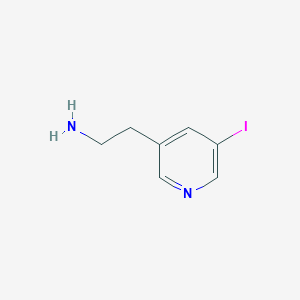
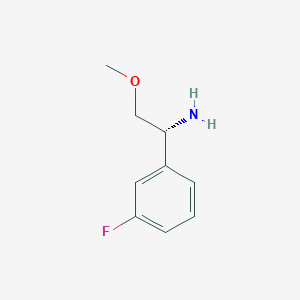
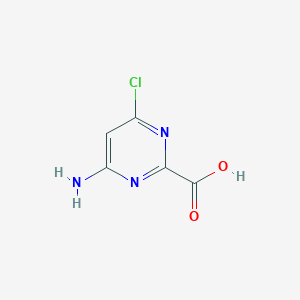
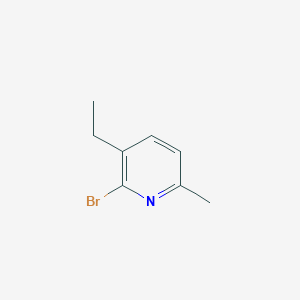
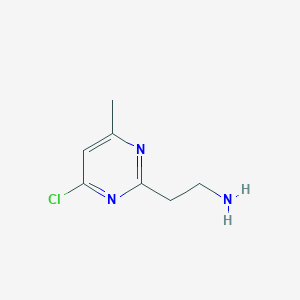
![7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12973167.png)
![2-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B12973171.png)
![6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12973173.png)
